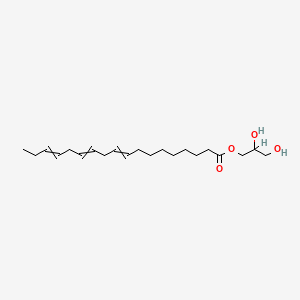
Benzenesulfonamide, 4,4'-oxybis-
Overview
Description
Benzenesulfonamide, 4,4’-oxybis- is an organic compound with the molecular formula C12H12N2O5S2. It is a derivative of benzenesulfonamide, characterized by the presence of an oxygen bridge between two benzenesulfonamide groups. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
The primary target of “Benzenesulfonamide, 4,4’-oxybis-” is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
“Benzenesulfonamide, 4,4’-oxybis-” interacts with its target, CA IX, by inhibiting its activity . This inhibition can lead to a decrease in tumor cell proliferation and an increase in tumor cell death .
Biochemical Pathways
The inhibition of CA IX by “Benzenesulfonamide, 4,4’-oxybis-” affects the tumor cells’ metabolism . Specifically, it disrupts the shift of tumor cells to anaerobic glycolysis, a process that is often observed in tumor hypoxia . This disruption can lead to a significant modification in pH within the tumor cells .
Result of Action
The inhibition of CA IX by “Benzenesulfonamide, 4,4’-oxybis-” results in significant anti-proliferative activity against certain cancer cell lines . For example, it has been shown to have a significant inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 and the breast cancer cell line MCF-7 . Moreover, it has been found to induce apoptosis in MDA-MB-231 cells .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide, 4,4’-oxybis- plays a significant role in biochemical reactions, particularly in the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in maintaining pH balance within cancer cells. The inhibition of CA IX by Benzenesulfonamide, 4,4’-oxybis- leads to a disruption in pH regulation, which can inhibit tumor growth . Additionally, Benzenesulfonamide, 4,4’-oxybis- interacts with other enzymes and proteins, such as carbonic anhydrase II (CA II), although it shows higher selectivity for CA IX .
Cellular Effects
Benzenesulfonamide, 4,4’-oxybis- has been shown to affect various types of cells, particularly cancer cells. In breast cancer cell lines, such as MDA-MB-231 and MCF-7, Benzenesulfonamide, 4,4’-oxybis- exhibits significant anti-proliferative activity . It induces apoptosis in these cells, leading to cell death. The compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the pH balance and inhibiting key enzymes like CA IX .
Molecular Mechanism
The molecular mechanism of Benzenesulfonamide, 4,4’-oxybis- involves its binding interactions with carbonic anhydrase IX. By binding to the active site of CA IX, Benzenesulfonamide, 4,4’-oxybis- inhibits the enzyme’s activity, leading to a decrease in pH regulation within cancer cells . This inhibition results in the disruption of cellular processes that rely on proper pH balance, ultimately leading to cell death. Additionally, Benzenesulfonamide, 4,4’-oxybis- may also affect gene expression by altering the activity of transcription factors involved in pH regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenesulfonamide, 4,4’-oxybis- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzenesulfonamide, 4,4’-oxybis- remains stable under certain conditions, allowing for prolonged inhibition of CA IX and sustained anti-proliferative activity . Degradation of the compound over time can lead to a decrease in its effectiveness, highlighting the importance of optimizing storage and handling conditions in laboratory settings .
Dosage Effects in Animal Models
The effects of Benzenesulfonamide, 4,4’-oxybis- vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of CA IX, leading to anti-tumor effects without significant toxicity . At higher doses, Benzenesulfonamide, 4,4’-oxybis- may cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve optimal anti-tumor activity while minimizing toxicity .
Metabolic Pathways
Benzenesulfonamide, 4,4’-oxybis- is involved in metabolic pathways related to pH regulation and carbonic anhydrase activity. The compound interacts with enzymes such as carbonic anhydrase IX and carbonic anhydrase II, affecting their activity and subsequently influencing metabolic flux and metabolite levels . By inhibiting CA IX, Benzenesulfonamide, 4,4’-oxybis- disrupts the balance of bicarbonate and hydrogen ions, leading to changes in cellular metabolism and pH regulation .
Transport and Distribution
Within cells and tissues, Benzenesulfonamide, 4,4’-oxybis- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of Benzenesulfonamide, 4,4’-oxybis- are crucial for its effectiveness in inhibiting CA IX and exerting its anti-tumor effects .
Subcellular Localization
The subcellular localization of Benzenesulfonamide, 4,4’-oxybis- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on carbonic anhydrase IX . The localization of Benzenesulfonamide, 4,4’-oxybis- within the cell is essential for its activity and function in disrupting pH regulation and inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4,4’-oxybis- typically involves the reaction of benzenesulfonyl chloride with 4-aminophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes a coupling reaction to form the final product. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include water or organic solvents like dichloromethane.
Catalysts: No specific catalysts are usually required for this reaction.
Industrial Production Methods
Industrial production of benzenesulfonamide, 4,4’-oxybis- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4,4’-oxybis- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Benzenesulfonamide, 4,4’-oxybis- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer and antimicrobial agents.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of carbonic anhydrase enzymes.
Industrial Applications: It is employed in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the oxygen bridge, is widely used in medicinal chemistry.
4-Aminobenzenesulfonamide: Another derivative with similar applications in enzyme inhibition and medicinal chemistry.
Uniqueness
Benzenesulfonamide, 4,4’-oxybis- is unique due to its oxygen bridge, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to inhibit specific enzymes and interact with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(4-sulfamoylphenoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H,(H2,13,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODSXPZTBWKLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064743 | |
| Record name | Benzenesulfonamide, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7566-41-8 | |
| Record name | 4,4′-Oxybis[benzenesulfonamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7566-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4,4'-oxybis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007566418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4,4'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-oxydi(benzenesulphonamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1619790.png)



![3-Chlorobicyclo[2.2.1]heptan-2-ol](/img/structure/B1619799.png)


